molecular formula C9H15N3O3 B12982422 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one

Cat. No.: B12982422
M. Wt: 213.23 g/mol
InChI Key: JCTPRWXQPRTXNG-UHFFFAOYSA-N
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Description

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.234 g/mol This compound is characterized by its pyrimidinone core structure, which is substituted with an amino group, a dimethoxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylamine with a suitable pyrimidine derivative, followed by methylation and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted pyrimidinone derivatives .

Scientific Research Applications

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino group and other functional groups on the pyrimidine ring can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

4-amino-5-(2,2-dimethoxyethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N3O3/c1-5-11-8(10)6(9(13)12-5)4-7(14-2)15-3/h7H,4H2,1-3H3,(H3,10,11,12,13)

InChI Key

JCTPRWXQPRTXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC(OC)OC)N

Origin of Product

United States

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